![molecular formula C22H20ClN5O3 B3205257 4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide CAS No. 1040642-48-5](/img/structure/B3205257.png)
4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide
Overview
Description
4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C22H20ClN5O3 and its molecular weight is 437.9 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Once the targets are identified, the compound’s effects on biochemical pathways can be better understood .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Biological Activity
The compound 4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide is a complex organic molecule that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. Its unique structural features, which include a benzo[d][1,3]dioxole moiety, a pyridazine ring, and a piperazine carboxamide group, suggest a diverse range of biological activities.
Structural Characteristics
This compound can be classified as an arylpiperazine derivative, known for its diverse biological activities. The presence of multiple aromatic rings and heteroatoms in its structure enhances its potential interactions with various biological targets. The molecular formula is , and it has a molecular weight of approximately 445.93 g/mol.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and HepG2 (liver cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
Compound A | A549 | 5.24 | Induces apoptosis |
Compound B | HepG2 | 2.57 | Inhibits tubulin polymerization |
Compound C | HeLa | 10.0 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
Compounds containing benzo[d][1,3]dioxole moieties have also been reported to exhibit antimicrobial properties. For example, derivatives have shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of hydrophobic groups in the structure is believed to enhance their membrane permeability and antimicrobial efficacy.
Table 2: Antimicrobial Activity of Benzo[d][1,3]dioxole Derivatives
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound D | E. coli | 25 µg/mL |
Compound E | S. aureus | 15 µg/mL |
Compound F | Bacillus subtilis | 20 µg/mL |
Study on Anticancer Activity
In a recent study published in the journal ACS Omega , researchers evaluated the anticancer effects of structurally related compounds on A549 cells. The study demonstrated that these compounds could induce apoptosis through the activation of caspase pathways and inhibit tubulin polymerization, leading to significant reductions in cell viability.
Study on Antimicrobial Effects
Another study focused on the antimicrobial properties of derivatives containing the benzo[d][1,3]dioxole unit. The results indicated that these compounds exhibited potent activity against several bacterial strains, with MIC values comparable to established antibiotics. This suggests potential for development into new antimicrobial agents.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Receptor Binding: Interaction with specific cellular receptors leading to downstream effects.
- Enzyme Inhibition: Inhibition of key enzymes involved in cell proliferation and survival.
- Signal Transduction Modulation: Alteration of signaling pathways critical for cancer cell growth and survival.
Properties
IUPAC Name |
4-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]-N-(3-chlorophenyl)piperazine-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O3/c23-16-2-1-3-17(13-16)24-22(29)28-10-8-27(9-11-28)21-7-5-18(25-26-21)15-4-6-19-20(12-15)31-14-30-19/h1-7,12-13H,8-11,14H2,(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJIRXXCXRTEOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4)C(=O)NC5=CC(=CC=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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